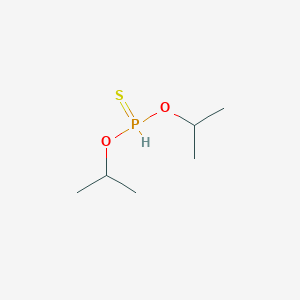
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane, also known as DPPS, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. DPPS is a phosphorus-containing compound that has been synthesized using different methods.
Applications De Recherche Scientifique
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in various scientific research applications, including as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the synthesis of novel phosphorus-containing compounds, which have potential applications in medicinal chemistry. Additionally, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the development of new materials, such as polymers.
Mécanisme D'action
The mechanism of action of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane is not well understood. However, it has been suggested that it may act as a Lewis acid, which can coordinate with electron-rich molecules. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can also form complexes with metal ions, which can affect their reactivity.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane. However, it has been shown to have low toxicity in animal studies. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and store. However, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has some limitations, including its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Orientations Futures
For the use of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane in scientific research include the development of new compounds for medicinal chemistry, the development of new materials, and further research to understand its mechanism of action.
Méthodes De Synthèse
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can be synthesized using different methods, including the reaction of phosphorus pentasulfide with isopropanol and propylene oxide. The reaction produces Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane as a white crystalline solid, which can be purified through recrystallization. Another method involves the reaction of phosphorus pentasulfide with isopropanol and propylene oxide in the presence of a catalyst, such as zinc chloride. This method produces a higher yield of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane.
Propriétés
IUPAC Name |
di(propan-2-yloxy)-sulfanylidenephosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2PS/c1-5(2)7-9(10)8-6(3)4/h5-6H,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYSXKLYBUQIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=S)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2PS+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(propan-2-yloxy)-sulfanylidenephosphanium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


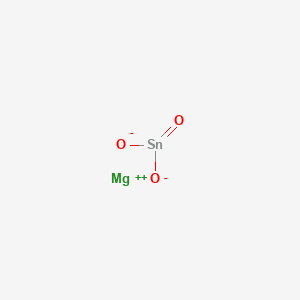

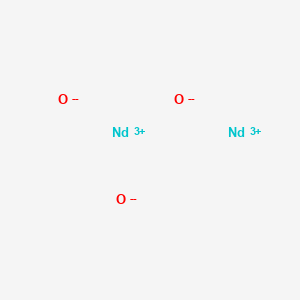
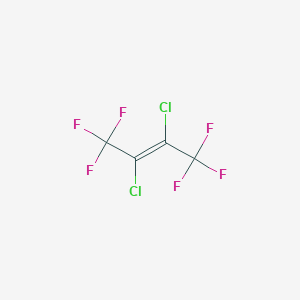



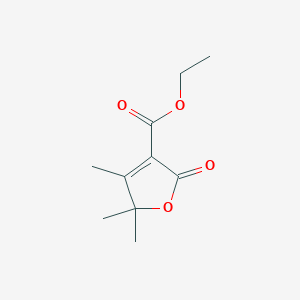
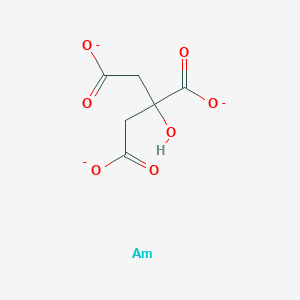
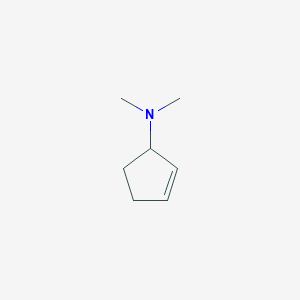
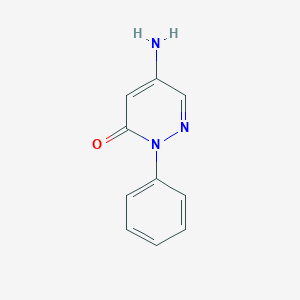
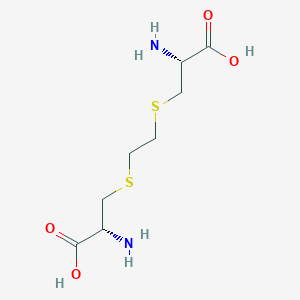
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)